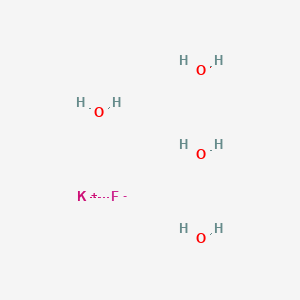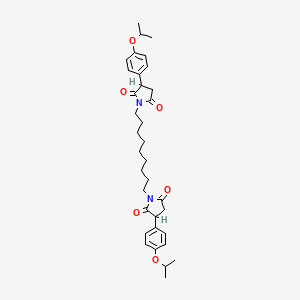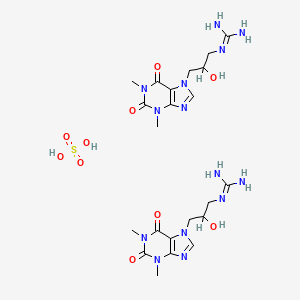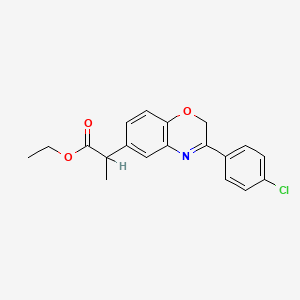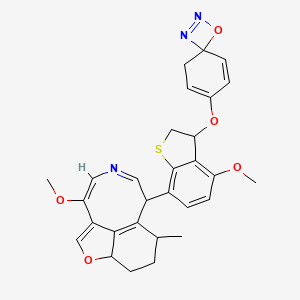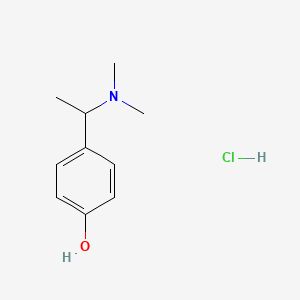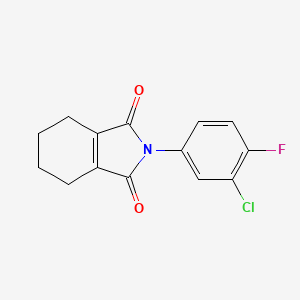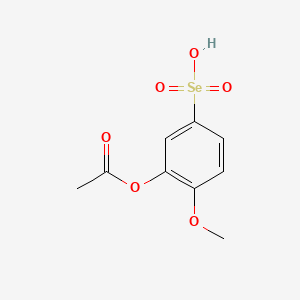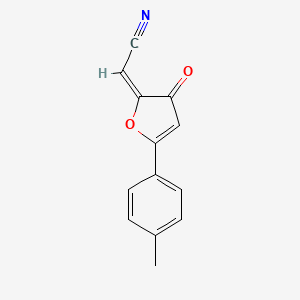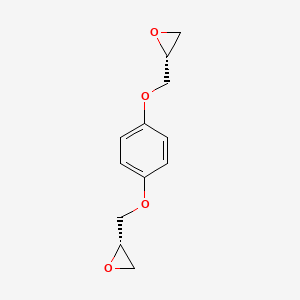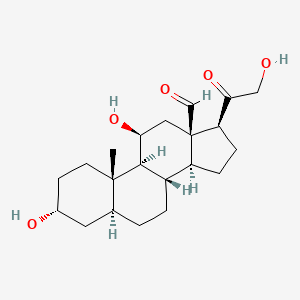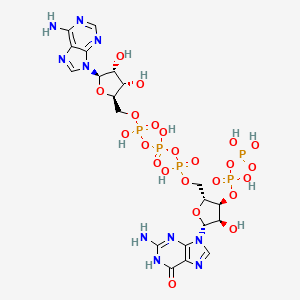
Apppgpp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apppgpp, also known as guanosine tetraphosphate, is a regulatory nucleotide involved in the stringent response in bacteria. This compound plays a crucial role in the adaptation of bacterial cells to various stress conditions, such as nutrient deprivation and oxidative stress. It is part of a family of adenylylated nucleotides that act as alarmones, signaling the onset of metabolic stresses and helping to rebalance the cellular economy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Apppgpp can be synthesized through enzymatic reactions involving aminoacyl-tRNA synthetases. These enzymes catalyze the formation of adenylylated nucleotides, including this compound, in response to oxidative stress. The synthesis involves the reaction of guanosine triphosphate (GTP) with adenosine triphosphate (ATP) under specific conditions that favor the formation of the tetraphosphate linkage .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant bacterial strains engineered to overproduce the compound. These strains are cultivated under controlled conditions that induce oxidative stress, leading to the accumulation of this compound. The compound is then extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Apppgpp undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce guanosine triphosphate and adenosine diphosphate.
Substitution: this compound can participate in substitution reactions where one of its phosphate groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, t-butyl hydroperoxide, and cadmium chloride are commonly used to induce the synthesis of this compound.
Enzymes: Aminoacyl-tRNA synthetases are crucial for the enzymatic synthesis of this compound.
Major Products
The major products formed from the reactions involving this compound include guanosine triphosphate, adenosine diphosphate, and various substituted derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Apppgpp has a wide range of applications in scientific research:
Wirkmechanismus
Apppgpp exerts its effects by binding to RNA polymerase and altering its activity. This binding leads to changes in gene expression, particularly the downregulation of genes involved in ribosomal RNA synthesis and the upregulation of stress response genes. The molecular targets of this compound include various transcription factors and enzymes involved in nucleotide metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AppppA: Another adenylylated nucleotide involved in the response to oxidative stress.
AppppG: Similar to Apppgpp but with a different nucleotide sequence.
Uniqueness
This compound is unique in its ability to specifically signal oxidative damage to amino acid biosynthesis pathways. Unlike other adenylylated nucleotides, this compound has a distinct role in regulating the stringent response under oxidative stress conditions .
Eigenschaften
CAS-Nummer |
56878-12-7 |
|---|---|
Molekularformel |
C20H29N10O23P5 |
Molekulargewicht |
932.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)10(31)6(48-18)1-46-55(38,39)52-58(44,45)53-56(40,41)47-2-7-13(50-57(42,43)51-54(35,36)37)12(33)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChI-Schlüssel |
HQZOFIHWGCDEHX-INFSMZHSSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


